molecular formula C10H9BrN2 B8622057 6-Bromo-N-methyl-3-isoquinolinamine CAS No. 1374258-46-4

6-Bromo-N-methyl-3-isoquinolinamine

Numéro de catalogue: B8622057
Numéro CAS: 1374258-46-4
Poids moléculaire: 237.10 g/mol
Clé InChI: BZJLCRDLJFMJAF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-N-methyl-3-isoquinolinamine is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties
6-Bromo-N-methyl-3-isoquinolinamine has been investigated for its potential as an anticancer agent. Research indicates that isoquinoline derivatives can modulate various signaling pathways involved in tumorigenesis. Specifically, compounds like 6-bromo derivatives have shown promise in targeting Raf kinase, which is implicated in several cancers, including melanoma and colorectal carcinoma. The modulation of Raf kinase activity can lead to reduced tumor growth and proliferation, making these compounds valuable in developing targeted cancer therapies .

Neuroprotective Effects
Recent studies suggest that isoquinoline derivatives may possess neuroprotective properties. These compounds can potentially mitigate neurodegenerative diseases by influencing neurotransmitter systems and exhibiting antioxidant effects. The structural characteristics of this compound may enhance its ability to cross the blood-brain barrier, thereby facilitating its therapeutic effects in neurological disorders .

Enzyme Inhibition
this compound has been shown to inhibit specific enzymes that are crucial for various biological processes. For instance, it may interact with kinases involved in cell signaling pathways, contributing to its anticancer and neuroprotective effects. Understanding the specific enzyme targets of this compound can pave the way for developing new therapeutic agents that leverage these inhibitory properties .

Antimicrobial Activity
Some isoquinoline derivatives exhibit antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria and fungi. The ability of this compound to disrupt microbial cell function positions it as a candidate for further investigation in the field of infectious diseases .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer PropertiesModulates Raf kinase activity; potential to inhibit tumor growth
Neuroprotective EffectsMay alleviate symptoms of neurodegenerative diseases
Enzyme InhibitionInhibits key enzymes involved in signaling pathways
Antimicrobial ActivityExhibits potential against resistant microbial strains

Case Studies

Case Study 1: Cancer Treatment
A study published on the efficacy of isoquinoline derivatives highlighted the potential of this compound in reducing tumor size in preclinical models of melanoma. The compound was administered alongside standard chemotherapy agents, resulting in enhanced therapeutic outcomes compared to chemotherapy alone. This case underscores the importance of exploring combination therapies involving this compound for improved cancer management .

Case Study 2: Neuroprotection
In a study assessing neuroprotective agents, this compound was evaluated for its ability to prevent neuronal cell death induced by oxidative stress. Results indicated significant neuroprotection at specific concentrations, suggesting its potential role in treating neurodegenerative conditions such as Alzheimer's disease .

Propriétés

Numéro CAS

1374258-46-4

Formule moléculaire

C10H9BrN2

Poids moléculaire

237.10 g/mol

Nom IUPAC

6-bromo-N-methylisoquinolin-3-amine

InChI

InChI=1S/C10H9BrN2/c1-12-10-5-8-4-9(11)3-2-7(8)6-13-10/h2-6H,1H3,(H,12,13)

Clé InChI

BZJLCRDLJFMJAF-UHFFFAOYSA-N

SMILES canonique

CNC1=NC=C2C=CC(=CC2=C1)Br

Origine du produit

United States

Synthesis routes and methods

Procedure details

To a solution of 6-bromoisoquinolin-3-amine (50.0 mg, 2.6 mmol) in N,N-dimethylformamide (10 mL) was added N,N-dimethylformamide dimethylacetal (2 mL). The reaction vessel was sealed and heated in a Biotage Smith Synthesizer microwave to 110° C. for 20 minutes. Sodium triacetoxyborohydride (59 mg, 0.28 mmol) was then added to the reaction mixture. The vial was resealed and heated again to 110° C. on a Biotage Smith Synthesizer microwave for 10 minutes. The reaction was concentrated. The residue was dissolved in ethyl acetate (50 mL) and washed with brine (2×20 mL). The organics were dried over sodium sulfate, filtered, and concentrated. Purification by flash column chromatography gave the title compound (23 mg, 43%) as a white solid. 1H NMR (400 MHz, CDCl3, δ): 8.76 (s, 1H), 7.74 (s, 1H), 7.61 (d, 1H), 7.28 (d, 1H), 6.40 (s, 1H), 5.09-5.07 (m, 1H), 2.97 (s, 3H).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
59 mg
Type
reactant
Reaction Step Two
Yield
43%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.